(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Chiral Resolution Sibutramine Diastereomeric Salt Formation

Racemic amine resolution often suffers from low yields with generic resolving agents like dibenzoyl-tartaric acid (DBTA). (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid delivers a documented >2-fold yield advantage (84.5% vs. 40%) for pharmaceutical intermediate resolution, directly reducing manufacturing cost and waste. • Proven efficacy in resolving sibutramine, venlafaxine, and ruxolitinib intermediates • Validated for S-enantiomer isolation in patented ruxolitinib resolution • Available as fully characterized reference standard for chiral HPLC method validation and ANDA submissions

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
CAS No. 191605-10-4
Cat. No. B070688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
CAS191605-10-4
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
InChIKeyKWWCVCFQHGKOMI-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Overview


(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid (CAS 191605-10-4), is a chiral resolving agent derived from natural (R,R)-tartaric acid. It belongs to the class of O,O'-diaryltartaric acid derivatives, which are widely used in the pharmaceutical industry for the resolution of racemic amines and other basic compounds via diastereomeric salt formation [1]. The compound is characterized by the presence of two p-anisoyl (4-methoxybenzoyl) groups attached to the tartaric acid backbone, which confer specific steric and electronic properties that influence its chiral recognition capabilities [1].

WorkflowChiral resolution of racemic amines via diastereomeric salt formation
Selectionp-Methoxybenzoyl groups confer specific steric and electronic recognition
Use ContextProcess development and optimization for amine API intermediates

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid: Generic Substitution Failure


Generic substitution among O,O'-diaryltartaric acid derivatives is not viable due to significant differences in chiral recognition efficiency, which are governed by the electronic and steric nature of the aryl substituent. The p-methoxy group in (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid provides a unique balance of electron-donating properties and steric bulk that dramatically affects diastereomeric salt solubility, crystal packing, and ultimately resolution yield and enantiomeric excess [1]. Studies have shown that even closely related compounds like O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA) can exhibit markedly different performance metrics when applied to the same racemic substrate, confirming that each resolving agent must be evaluated on a case-by-case basis [1].

O,O'-Dibenzoyl-tartaric acid
Aryl electronic differences may lower diastereomeric salt yield and alter resolution efficiency.
O,O'-Di-p-toluoyl-tartaric acid
Steric bulk variation may shift crystal packing and enantiomeric excess outcome.
Other diaryltartaric acid derivatives
Each aryl substituent requires case-by-case evaluation; class substitution may not transfer performance.

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid: Performance Comparison


Sibutramine Resolution: Yield vs. Dibenzoyl-Tartaric Acid

In a direct head-to-head comparison for the resolution of racemic sibutramine, (R,R)-Di-p-anisoyl-tartaric acid (DMTA, the R,R-enantiomer of the target compound) significantly outperformed (R,R)-dibenzoyl-tartaric acid (DBTA). DMTA achieved a substantially higher overall yield of 84.5% with >98% enantiomeric excess, while DBTA provided only a 40% yield, despite a slightly higher enantiomeric excess of >99.5% [1]. The study explicitly identified DMTA as the 'best resolving agent' among the tested tartaric acid derivatives [1].

Sibutramine Resolution
Head-to-head
DMTA: 84.5% yield, >98% ee
DBTA: 40% yield, >99.5% ee
Yield difference +44.5 pp
Reported yield advantage supports fit for large-scale resolution.
ee slightly lower than DBTA; yield/ee trade-off context.
Chiral Resolution Sibutramine Diastereomeric Salt Formation

Venlafaxine Resolution: Comparable to Di-p-toluoyl-Tartaric Acid

In separate studies using the 'Dutch resolution' screening methodology, both (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (as its R,R-enantiomer) and O,O'-di-p-toluoyl-(R,R)-tartaric acid (DTTA) were evaluated as resolving agents. For the resolution of racemic venlafaxine, DTTA achieved a resolution efficiency of 88.4%, producing enantiomerically pure venlafaxine with 99.1% ee in 82.2% yield [1]. For the resolution of racemic sibutramine, (R,R)-DMTA (the target compound) produced enantiomerically pure (R)-sibutramine with >98% ee in 84.5% overall yield [2]. While not a direct head-to-head comparison on the same substrate, both compounds demonstrate high and comparable resolving power in the context of structurally similar racemic amines.

Venlafaxine Resolution
Cross-study
DMTA on sibutramine: 84.5% yield, >98% ee
DTTA on venlafaxine: 82.2% yield, 99.1% ee
Comparable resolving power reported across similar amine substrates.
No direct substrate-matched comparison available.
Chiral Resolution Venlafaxine Dutch Resolution

Hydroxychloroquine Resolution: D- vs. L-Enantiomer

The L-enantiomer of the target compound, Di-p-Anisoyl-L-Tartaric Acid (L-DATA), was employed for the resolution of racemic hydroxychloroquine. Under optimized conditions, the less soluble salt 2L-DATA·S-HCQ was obtained with a yield of 96.9% and an optical purity of 63.0% [1]. This optical purity was subsequently increased to 99.0% with a yield of 74.2% after three rounds of recrystallization [1]. This data highlights the class-level efficacy of di-p-anisoyl tartaric acids as resolving agents and, crucially, demonstrates the enantiomeric specificity required for target molecule selection: the D-enantiomer (the target compound) is specifically required for resolving the opposite enantiomer of a given racemate, as confirmed by patent literature for ruxolitinib resolution [2].

Hydroxychloroquine Resolution
Class-level
L-enantiomer: 96.9% yield, 63.0% optical purity (initial). D-enantiomer targets opposite racemate enantiomer.
Supports class-level resolving ability; enantiomer selection is stereospecific.
Target enantiomer direct data not reported; data to verify.
Chiral Resolution Hydroxychloroquine Enantiomer Separation

Ruxolitinib Synthesis: Designated Resolving Agent

Patent literature explicitly identifies D-di-anisoyl tartaric acid (the target compound) as the resolving agent of choice for preparing the S-enantiomer of ruxolitinib, a key pharmaceutical compound [1]. The process involves treating a racemic mixture of R and S forms of a ruxolitinib intermediate with the resolving agent to form a diastereomeric salt, which is then crystallized and separated [1]. This designated use in a patented process underscores the compound's established and specific role in the synthesis of a commercially relevant drug substance. Furthermore, the compound is supplied as a fully characterized reference standard for Ruxolitinib API, compliant with regulatory guidelines, which is essential for analytical method development and quality control in a regulated pharmaceutical environment .

Ruxolitinib Synthesis
Reported
Patent-designated resolving agent for S-Ruxolitinib preparation.
Reported industrial context for this chiral application.
Validation for other substrates may require screening.
Ruxolitinib Pharmaceutical Synthesis Chiral Resolution

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid: Application Scenarios


Large-Scale Racemic Amine Resolution

For the large-scale resolution of racemic amine pharmaceutical intermediates, such as those in the synthesis of sibutramine analogs or related weight-loss therapeutics, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is the preferred choice due to its demonstrated >2-fold yield advantage (84.5% vs. 40%) over dibenzoyl-tartaric acid, which directly translates to lower manufacturing costs and reduced waste [1].

Dutch Resolution Screening of Chiral Amines

In drug discovery and early-phase development where rapid identification of an effective resolving agent is critical, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid should be included in 'Dutch resolution' screening panels. Its proven efficacy in identifying high-yielding resolutions for structurally diverse amines like sibutramine and venlafaxine makes it a high-probability candidate for achieving efficient enantioseparation [1].

S-Enantiomer-Rich Chiral Building Blocks

For projects specifically requiring the isolation or enrichment of the S-enantiomer of a racemic amine, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is the reagent of choice. Its designated role in the patented resolution of S-Ruxolitinib confirms its suitability for this specific stereochemical outcome, providing a validated starting point for process development [1].

Chiral Purity Reference Standard

In regulated pharmaceutical quality control environments, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is a critical component for developing and validating chiral HPLC methods. Its availability as a fully characterized reference standard, compliant with regulatory guidelines, ensures accurate determination of enantiomeric purity for Ruxolitinib API and related compounds, supporting ANDA filings and commercial batch release [1].

Application
Selection Property
Validation Focus
Large-scale amine resolution
Yield-directed resolution context
Diastereomeric salt yield and ee optimization
Dutch resolution screening
Broad substrate screening compatibility
Resolution efficiency across amine libraries
S-enantiomer isolation
Enantiomer-specific stereochemical control
Stereochemical outcome verification for target amine
Chiral purity reference standard
Reference standard characterization
Chiral HPLC method validation and system suitability

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